REACTION_CXSMILES
|
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].[C:8](=[S:10])=[S:9].O=O>C(O)(C)C>[CH2:1]([N:4]([CH2:5][CH2:6][CH3:7])[C:8](=[S:10])[S:9][S:9][C:8](=[S:10])[N:4]([CH2:5][CH2:6][CH3:7])[CH2:1][CH2:2][CH3:3])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Name
|
Mn(CH3COO)2.4H2O
|
Quantity
|
24.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An immediate absorption of oxygen
|
Type
|
CUSTOM
|
Details
|
35.1 g of a white, crystalline product were obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating
|
Type
|
TEMPERATURE
|
Details
|
cooling the reaction solution
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C(SSC(N(CCC)CCC)=S)=S)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |